

An In-depth Technical Guide to the Molecular Structure and Properties of Docarpamine

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Compound of Interest

Compound Name: *Docarpamine*
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Introduction: **Docarpamine** is a peripherally selective prodrug of dopamine, developed to provide an orally active formulation of this critical neurotransmitter and cardiovascular agent. This document provides a comprehensive overview of the molecular structure, pharmacological properties, and key experimental data related to **docarpamine** and its active metabolite, dopamine.

Molecular Structure and Chemical Properties of Docarpamine

Docarpamine, known by the trade name Tanadopa, is chemically designated as N-(N-Acetyl-L-methionyl)-O,O-bis(ethoxycarbonyl)dopamine. Its structure is designed to protect the dopamine molecule from first-pass metabolism, allowing for oral administration.

Table 1: Chemical and Physical Properties of **Docarpamine**

Property	Value	Reference
Chemical Formula	C ₂₁ H ₃₀ N ₂ O ₈ S	[1] [2]
Molecular Weight	470.54 g/mol	[1] [2]
IUPAC Name	[4-[2-[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]ethyl]-2-ethoxycarbonyloxyphenyl]ethyl carbonate	[3]
CAS Number	74639-40-0	[3] [4]
SMILES String	CCOC(=O)OC1=C(C=C(C=C1)CCNC(=O)--INVALID-LINK--NC(=O)C)OC(=O)OCC	[4]
Melting Point	85-90 °C or 105-108 °C	[2] [5]
Solubility	Slightly soluble in water, readily soluble in ethanol.	[2]
Predicted logP	2.9	[4]

Pharmacological Properties and Mechanism of Action

Docarpamine itself is pharmacologically inactive. Its therapeutic effects are mediated by its active metabolite, dopamine.[\[6\]](#)[\[7\]](#) After oral administration, **docarpamine** undergoes enzymatic hydrolysis to release dopamine.[\[8\]](#)[\[9\]](#)

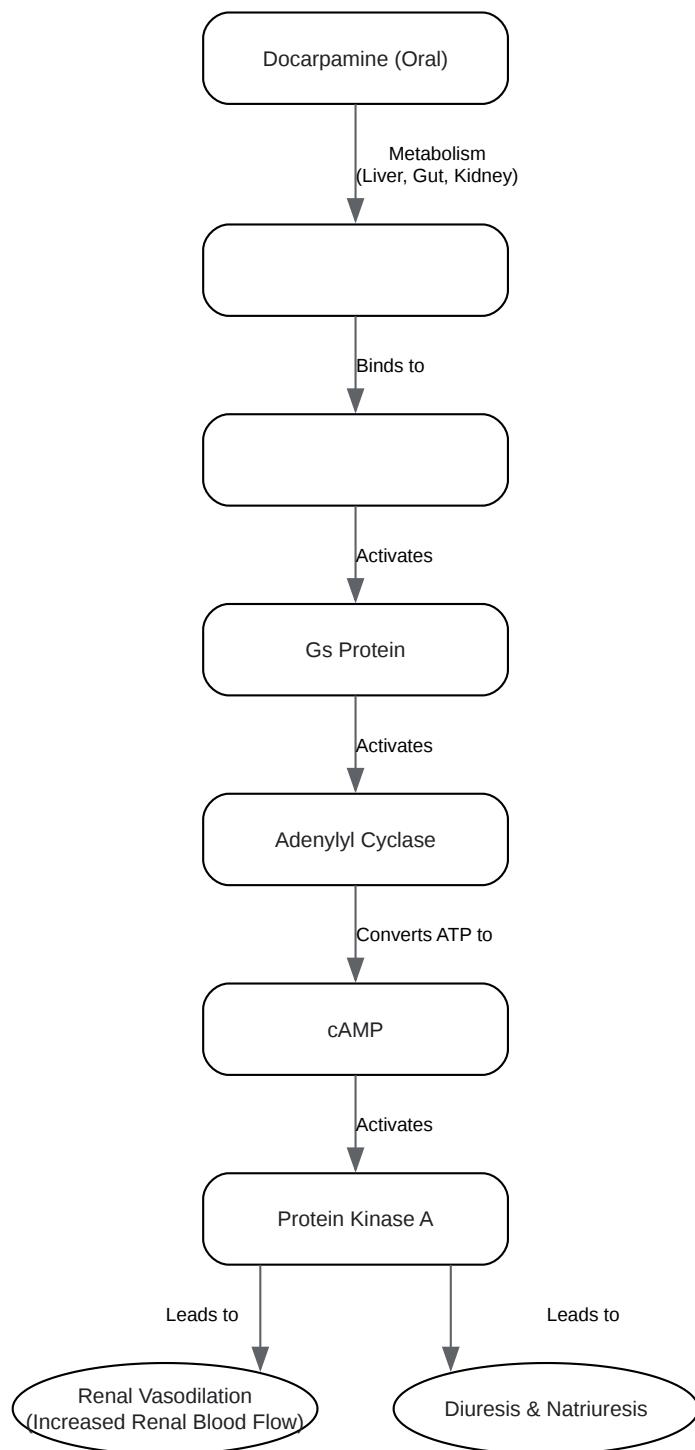
The N-substitution on the dopamine molecule protects it from degradation by monoamine oxidase (MAO) during first-pass metabolism, a significant hurdle for oral dopamine administration.[\[4\]](#) The ester groups on the catechol hydroxyls are cleaved by esterases in the gut and liver, and the amino group is freed by γ -glutamyltransferase in the kidney and liver.[\[4\]](#)

The liberated dopamine then exerts its effects by activating dopamine receptors and adrenergic receptors.[\[6\]](#)[\[8\]](#) It does not cross the blood-brain barrier, hence its effects are peripherally

selective.[1][4] The primary targets for its therapeutic actions in cardiovascular and renal conditions are the dopamine D1-like receptors and β 1-adrenergic receptors.[6][10]

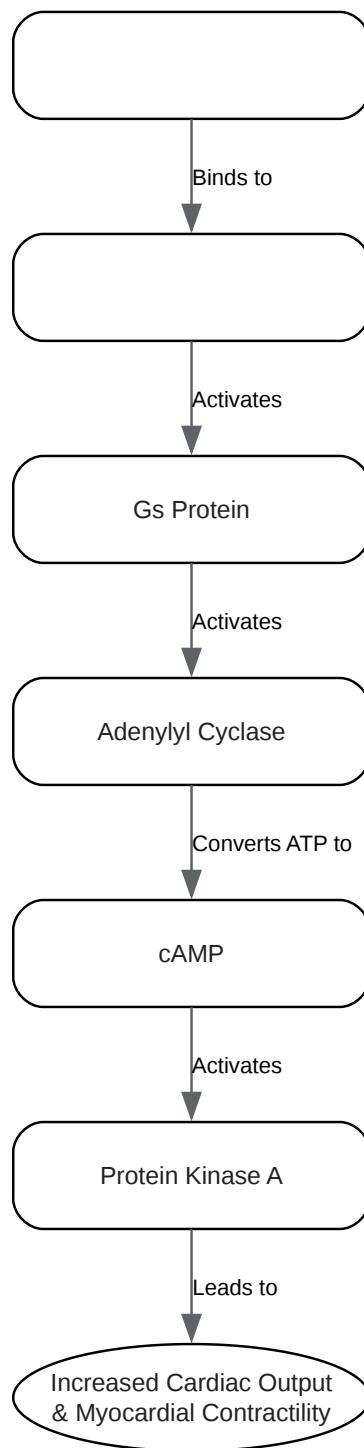
Signaling Pathways

The therapeutic effects of **docarpamine** are a consequence of the signaling cascades initiated by dopamine binding to its receptors.



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Diagram 1: Docarpamine's metabolic activation and D1 receptor signaling pathway.



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Diagram 2: Dopamine's β 1-adrenergic receptor signaling pathway in the heart.

Quantitative Pharmacological Data

As **docarpamine** is a prodrug, its binding affinity for receptors is not relevant. The pharmacological activity resides with its metabolite, dopamine.

Table 2: Binding Affinities (Ki) of Dopamine for Human Dopamine Receptors

Receptor Subtype	Ki (nM)	Reference
D1	2340	
D2	1705	
D3	27	
D4	450	
D5	228	

Note: These values represent the low-affinity state of the receptors.

Dopamine also interacts with adrenergic receptors, contributing to its cardiovascular effects. [11][12] Specifically, its action on $\beta 1$ -adrenergic receptors is crucial for its inotropic effects.[6] [13]

Pharmacokinetics of Docarpamine

A study in healthy subjects and patients with cirrhosis provides key pharmacokinetic parameters following a single oral dose of 750 mg of **docarpamine**.[7]

Table 3: Pharmacokinetic Parameters of Free Dopamine after Oral Administration of **Docarpamine** (750 mg)

Parameter	Healthy Subjects (n=6)	Cirrhotic Patients (n=7)
Cmax (ng/mL)	76.8 \pm 24.1	53.1 \pm 24.9
Tmax (h)	1.3 \pm 0.2	2.7 \pm 0.2
T $\frac{1}{2}$ (h)	0.8 \pm 0.1	0.8 \pm 0.1
AUC (ng·h/mL)	97.5 \pm 21.1	100.6 \pm 45.6

Data are presented as mean \pm standard deviation.[\[7\]](#)

Toxicology

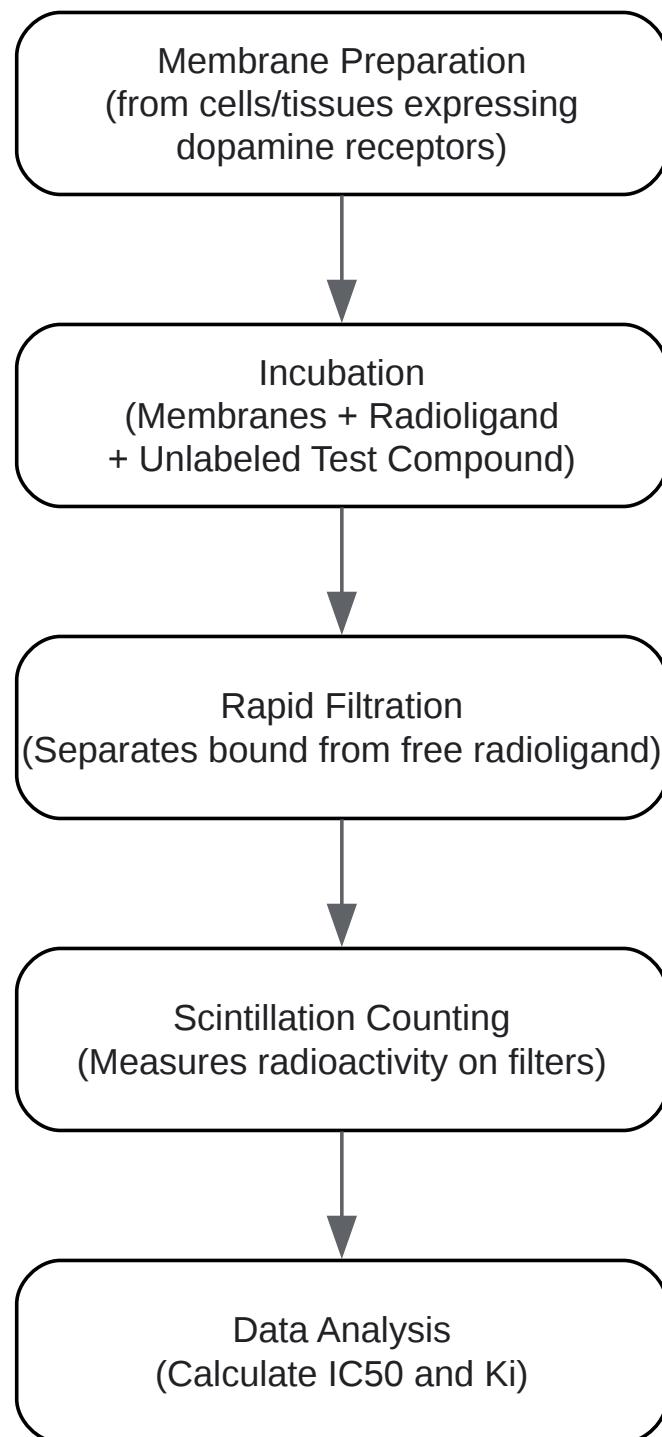
Table 4: Acute Toxicity of **Docarpamine**

Species	Route	LD50 (mg/kg)	Reference
Rat (male)	s.c.	1000-1400	[2]
Rat (female)	s.c.	~1000	[2]
Rat	Oral	>2000	[2]
Dog	Oral	>2000	[2]

Key Experimental Methodologies

RadioLigand Binding Assays for Dopamine Receptors

These assays are fundamental for determining the binding affinity of ligands to dopamine receptors.



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Diagram 3: Workflow for a competitive radioligand binding assay.

Protocol Outline:

- Membrane Preparation: Crude membrane fractions containing dopamine receptors are prepared from cultured cells or tissues by homogenization and centrifugation.[6]
- Competitive Binding Assay:
 - Serial dilutions of the unlabeled test compound are prepared.
 - Cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]SCH23390 for D1-like receptors) and varying concentrations of the unlabeled test compound.[6][7]
 - The reaction is incubated to allow binding to reach equilibrium.
 - The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.[6]
 - The filters are washed to remove unbound radioligand.
 - The radioactivity on the filters is quantified using a liquid scintillation counter.[6]
- Data Analysis: The percentage of specific binding is plotted against the concentration of the test compound to determine the IC₅₀ (the concentration that inhibits 50% of specific radioligand binding). The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.[14]

Functional Assay: cAMP Accumulation for D1-like Receptor Agonism

This assay measures the functional consequence of D1-like receptor activation.

Protocol Outline:

- Cell Culture: Cells stably expressing the human D1 dopamine receptor (e.g., CHO-K1 or HEK293 cells) are cultured.[3][8]
- Assay Procedure:
 - Cells are treated with the test compound at various concentrations.

- For antagonist screening, cells are co-incubated with a known agonist like dopamine.[8]
- The cells are incubated to allow for receptor activation and subsequent cAMP production.
- The reaction is stopped, and the cells are lysed.
- Intracellular cAMP levels are measured using a suitable assay kit (e.g., TR-FRET or Luciferase-based).[1][8]
- Data Analysis: A dose-response curve is generated by plotting cAMP concentration against the log concentration of the test compound to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximum effect).[14]

Determination of Dopamine in Human Plasma by HPLC

Protocol Outline:

- Sample Preparation: Plasma samples are typically subjected to a protein precipitation step followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
- Chromatographic Conditions:
 - Column: A reversed-phase C18 column is commonly used.[15][16]
 - Mobile Phase: A typical mobile phase consists of a buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile, often run in a gradient elution mode. [15]
 - Flow Rate: A flow rate of around 1.0 mL/min is common.[15]
 - Detection: UV detection at 280 nm is suitable for dopamine.[15] Electrochemical detection can also be used for higher sensitivity.
- Quantification: The concentration of dopamine in the plasma samples is determined by comparing the peak area of the analyte to a standard curve generated from known concentrations of dopamine.

Preclinical Assessment of Cardiovascular Effects in Dogs

Protocol Outline:

- Animal Model: Anesthetized or conscious dogs are instrumented for the measurement of cardiovascular parameters.[2][13]
- Drug Administration: Dopamine or a dopamine agonist is administered via intravenous infusion at various doses.[2][13]
- Hemodynamic Measurements: Key parameters such as heart rate, blood pressure, myocardial contractility, and regional blood flow (e.g., renal) are continuously monitored.[2][13]
- Data Analysis: Dose-dependent effects on the measured cardiovascular parameters are analyzed to characterize the hemodynamic profile of the drug.

Therapeutic Indications and Clinical Use

Docarpamine is indicated for conditions requiring enhanced cardiac output, such as heart failure and certain types of shock.[6][13] Clinical studies have also explored its use in treating refractory ascites in patients with cirrhosis.[7] The oral administration of **docarpamine** offers a significant advantage over the intravenous infusion of dopamine, potentially allowing for earlier patient mobilization and discharge.[17]

Conclusion

Docarpamine serves as an effective oral prodrug for dopamine, overcoming the limitations of oral dopamine administration. Its therapeutic utility stems from the well-characterized pharmacological actions of dopamine on peripheral dopamine and adrenergic receptors, leading to beneficial effects on cardiac output and renal function. The data and methodologies presented in this guide provide a comprehensive technical foundation for researchers and clinicians working with this important cardiovascular agent.

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